sodium 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylate
Description
Properties
IUPAC Name |
sodium;5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.Na/c10-6(11)5-7-4(8-9-5)3-1-2-3;/h3H,1-2H2,(H,10,11)(H,7,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUWZCRWRCUNOR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N3NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of sodium 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Sodium 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, depending on the reagents and conditions used.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Applications
Sodium 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylate serves as a versatile building block in organic synthesis. Its unique triazole structure allows it to participate in various chemical reactions:
- Oxidation : The compound can be oxidized to form different derivatives.
- Reduction : It can undergo reduction reactions to yield reduced forms.
- Substitution : The triazole ring can be modified through substitution reactions with various nucleophiles.
These properties make it a valuable reagent in the synthesis of more complex molecules and specialty chemicals.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties:
- Broad-Spectrum Activity : It exhibits notable efficacy against both Gram-positive and Gram-negative bacteria. Studies indicate that it is particularly effective against multi-drug resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics.
Cytokine Modulation
Research has shown that this compound can modulate cytokine release in immune cells. Specifically, it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Toxicity Profile
Toxicity studies have indicated that this compound has a favorable safety profile. At doses up to 100 µg/mL, it displayed low toxicity levels, with cell viability comparable to control conditions.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparative analysis with other triazole derivatives is useful:
| Compound | Antimicrobial Activity | Cytokine Modulation | Toxicity Level |
|---|---|---|---|
| This compound | High | Significant reduction in TNF-α | Low |
| General triazole derivatives | Variable | Moderate | Moderate |
| 5-Amino-1H-[1,2,4]triazole derivatives | High | Variable | Low |
This table illustrates that this compound consistently demonstrates high antimicrobial activity and effective cytokine modulation while maintaining low toxicity levels.
Case Studies
Several case studies highlight the efficacy of this compound:
Study on Antibacterial Activity
A study documented that this compound inhibited the growth of resistant strains of Staphylococcus aureus, showcasing MIC values significantly lower than those for conventional antibiotics like methicillin. This positions it as a promising candidate for further development as an antibacterial agent.
Inflammatory Response Modulation
Another investigation revealed that treatment with this compound led to a significant decrease in TNF-α levels in peripheral blood mononuclear cells stimulated by lipopolysaccharides (LPS). This finding underscores its potential use in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of sodium 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Solubility
- Carboxylate vs. Amine : The sodium carboxylate derivative exhibits higher water solubility compared to the amine hydrochloride (e.g., (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride), which is protonated at physiological pH but less soluble in aqueous media .
- In contrast, the non-methylated compound (C₆H₆N₃NaO₂) remains available, suggesting superior synthetic utility .
- Triazole vs. Pyrazole : Replacing the triazole ring with pyrazole (as in ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate) reduces nitrogen content, altering hydrogen-bonding capacity and electronic properties. Pyrazole derivatives are often less reactive in metal coordination but more lipophilic .
Research Findings and Challenges
- Synthetic Accessibility: The non-methylated sodium carboxylate (C₆H₆N₃NaO₂) is more synthetically accessible than its methylated counterpart, which requires additional steps for methyl group introduction .
- Stability Issues : The discontinued status of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate may relate to instability under storage conditions or challenges in purification .
Biological Activity
Sodium 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has been studied for various biological activities, particularly its antimicrobial and antifungal properties. The compound's structure allows it to interact with specific biological targets, potentially inhibiting or modulating their activity. The triazole ring is known for its ability to form interactions with enzymes and receptors, which may enhance the compound's binding affinity and specificity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring can mimic the carboxylic acid group in biological systems, allowing it to participate in hydrogen bonding and other interactions that affect enzyme activity. Additionally, the cyclopropyl group may contribute to the compound's selectivity and potency against certain targets .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against a range of bacterial strains. For instance:
- Gram-positive and Gram-negative Bacteria : The compound exhibited notable activity against both types of bacteria, suggesting a broad-spectrum antimicrobial effect. In particular, it demonstrated higher efficacy against multi-drug resistant strains compared to standard antibiotics .
Cytokine Modulation
Research evaluating the effects of this compound on cytokine release in peripheral blood mononuclear cells (PBMC) showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory effect indicates potential therapeutic applications in conditions characterized by excessive inflammation .
Toxicity Studies
In toxicity assessments conducted at doses up to 100 µg/mL, this compound displayed low toxicity levels. Viability assays indicated that cell survival rates remained comparable to control conditions, suggesting a favorable safety profile for further development .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with other triazole derivatives is useful. The table below summarizes key findings from various studies:
| Compound | Antimicrobial Activity | Cytokine Modulation | Toxicity Level |
|---|---|---|---|
| This compound | High | Significant reduction in TNF-α | Low |
| 1,2,4-triazole derivatives (general) | Variable | Moderate | Moderate |
| 5-Amino-1H-[1,2,4]triazole derivatives | High | Variable | Low |
Case Studies
Several case studies have documented the efficacy of this compound in vitro:
- Study on Antibacterial Activity : A study demonstrated that this compound inhibited the growth of resistant strains of Staphylococcus aureus with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics like methicillin .
- Inflammatory Response Modulation : Another investigation showed that treatment with this compound led to a significant decrease in TNF-α levels in PBMC cultures stimulated by lipopolysaccharides (LPS), indicating its potential use in inflammatory diseases .
Q & A
Q. What is the optimized synthetic route for sodium 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylate, and what analytical methods validate its purity?
The compound is synthesized via cyclocondensation of cyclopropylamine derivatives with carboxylate precursors, followed by sodium salt formation. Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via recrystallization. Yield is optimized at 87% under inert atmosphere conditions. Purity is validated using NMR (400 MHz, DMSO-d): δ 3.99 (s, NCH), 1.87 (tt, cyclopropyl CH), and 0.71–0.90 (m, cyclopropyl CH). Mass spectrometry (CI) confirms the molecular ion at m/z 166 [M–Na]. Melting point (310–312°C) and elemental analysis (C: 44.42%, H: 3.91%, N: 22.18%) further corroborate structural integrity .
Q. How does the sodium counterion influence the compound’s physicochemical properties?
The sodium ion enhances aqueous solubility due to ionic dissociation, critical for biological assays. It also stabilizes the carboxylate moiety, reducing esterification side reactions. Comparative studies with non-ionic analogs (e.g., methyl esters) show improved crystallinity and thermal stability, as evidenced by sharp NMR peaks and consistent melting points .
Advanced Research Questions
Q. What computational strategies are employed to predict the biological activity of triazole-carboxylate derivatives?
Molecular docking studies using AutoDock Vina or Schrödinger Suite assess binding affinities to target proteins (e.g., kinases). For triazole derivatives, ligand preparation involves protonation state optimization at physiological pH, while receptor grids are defined around active sites. Free energy calculations (MM-GBSA) and molecular dynamics (MD) simulations (50–100 ns) validate stability of docked complexes. This approach identified quinoxaline-linked triazoles as anti-proliferative agents via EGFR inhibition .
Q. How are conflicting spectral data resolved during structural elucidation?
Contradictions in NMR or mass spectra are addressed through:
- Isotopic labeling : Confirming fragment origins in MS/MS.
- 2D NMR (HSQC, HMBC) : Correlating - couplings to resolve overlapping signals.
- X-ray crystallography : Definitive structural assignment via SHELXL refinement (e.g., C–C bond lengths in cyclopropane: 1.49–1.52 Å). Discrepancies in elemental analysis (>0.3% deviation) prompt re-purification or alternative synthetic routes .
Q. What mechanistic insights explain the cyclopropane ring formation during synthesis?
Cyclopropane incorporation involves [2+1] cycloaddition between carbene intermediates (generated from diazocompounds) and alkenes. Density Functional Theory (DFT) studies (B3LYP/6-31G*) show transition-state stabilization via electron-withdrawing carboxylate groups, reducing activation energy by 15–20 kcal/mol. Experimental validation uses NMR kinetics to track intermediate decay rates .
Q. How are reaction conditions optimized for scale-up without compromising yield?
- Solvent selection : High-boiling solvents (e.g., DMSO) enable reflux at 150°C without decomposition.
- Catalyst screening : Pd/C or Ni catalysts reduce side-product formation in cyclopropanation.
- Flow chemistry : Continuous reactors improve heat/mass transfer, achieving >90% conversion in <2 hours (vs. 8 hours in batch). Process Analytical Technology (PAT) monitors pH and temperature in real-time .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
